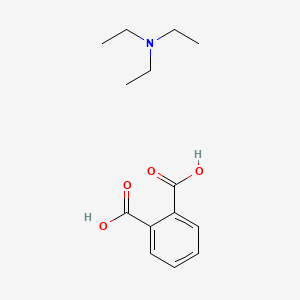

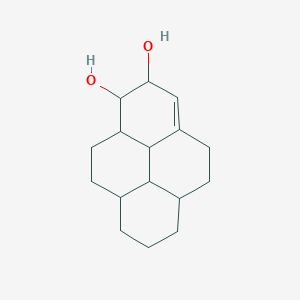

trans-Benzo(j)fluoranthene-4,5-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-Benzo(j)fluoranthene-4,5-diol: is a derivative of benzo[j]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions of the benzo[j]fluoranthene structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo(j)fluoranthene-4,5-diol typically involves the dihydroxylation of benzo[j]fluoranthene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature. This method ensures the selective addition of hydroxyl groups at the 4 and 5 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale dihydroxylation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic system.

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), acetic acid.

Reduction: Sodium borohydride (NaBH4), ethanol.

Substitution: Thionyl chloride (SOCl2), pyridine.

Major Products:

Oxidation: Benzo[j]fluoranthene-4,5-dione.

Reduction: Dihydrobenzo[j]fluoranthene.

Substitution: Chlorinated benzo[j]fluoranthene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: trans-Benzo(j)fluoranthene-4,5-diol is used as a model compound in studies of PAH metabolism and reactivity. Its unique structure allows researchers to investigate the effects of hydroxylation on the chemical properties of PAHs .

Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a reference compound in toxicological studies to understand the metabolic pathways and biological effects of PAHs .

Medicine: While not directly used in medicine, the study of this compound contributes to the understanding of PAH-related health risks. Insights gained from these studies can inform the development of therapeutic strategies to mitigate the adverse effects of PAH exposure .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes. Its unique photophysical properties make it valuable in the development of optoelectronic devices .

Mecanismo De Acción

The mechanism of action of trans-Benzo(j)fluoranthene-4,5-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its mutagenic and carcinogenic effects . The compound’s hydroxyl groups play a crucial role in its reactivity, facilitating the formation of ROS through redox cycling .

Comparación Con Compuestos Similares

Benzo[j]fluoranthene-4,5-dione: An oxidized derivative with quinone functionality.

trans-Benzo(j)fluoranthene-9,10-diol: Another dihydroxy derivative with hydroxyl groups at different positions.

Benzo[j]fluoranthene: The parent PAH without hydroxyl groups.

Uniqueness: trans-Benzo(j)fluoranthene-4,5-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable compound for studying PAH metabolism and toxicity .

Propiedades

Número CAS |

106542-80-7 |

|---|---|

Fórmula molecular |

C20H14O2 |

Peso molecular |

286.3 g/mol |

Nombre IUPAC |

(17S,18S)-pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15-nonaene-17,18-diol |

InChI |

InChI=1S/C20H14O2/c21-17-10-16-18-12-5-2-1-4-11(12)8-9-14(18)13-6-3-7-15(19(13)16)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 |

Clave InChI |

SYMJVOYQEAGAQI-PXNSSMCTSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC3=C2C4=C[C@@H]([C@H](C5=CC=CC3=C54)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C4=CC(C(C5=CC=CC3=C54)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)